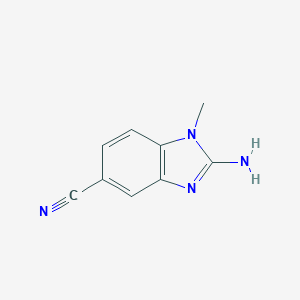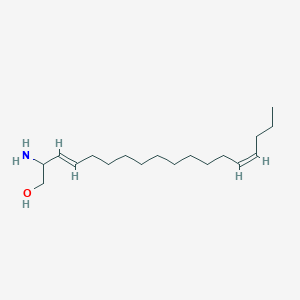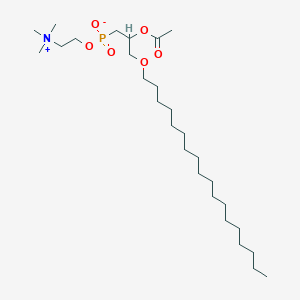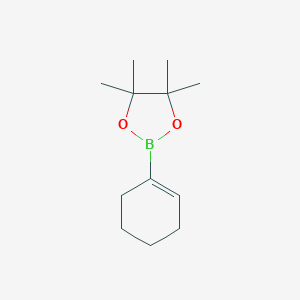
4-(N-cyano-C-methylsulfanylcarbonimidoyl)sulfanylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(N-cyano-C-methylsulfanylcarbonimidoyl)sulfanylbenzenesulfonamide, also known as CMCS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CMCS is a sulfonamide derivative that has a unique structure, making it a promising candidate for use in drug development, as well as in other research areas.
作用機序
The mechanism of action of 4-(N-cyano-C-methylsulfanylcarbonimidoyl)sulfanylbenzenesulfonamide is not fully understood. However, studies have shown that 4-(N-cyano-C-methylsulfanylcarbonimidoyl)sulfanylbenzenesulfonamide inhibits the activity of enzymes that are essential for the growth and survival of bacteria, fungi, and viruses. Additionally, 4-(N-cyano-C-methylsulfanylcarbonimidoyl)sulfanylbenzenesulfonamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
4-(N-cyano-C-methylsulfanylcarbonimidoyl)sulfanylbenzenesulfonamide has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that 4-(N-cyano-C-methylsulfanylcarbonimidoyl)sulfanylbenzenesulfonamide inhibits the growth of various bacteria, including Staphylococcus aureus and Escherichia coli. Additionally, 4-(N-cyano-C-methylsulfanylcarbonimidoyl)sulfanylbenzenesulfonamide has been shown to inhibit the growth of various fungi, including Candida albicans and Aspergillus fumigatus. In vivo studies have shown that 4-(N-cyano-C-methylsulfanylcarbonimidoyl)sulfanylbenzenesulfonamide has anticancer properties and can inhibit the growth of tumors in animal models.
実験室実験の利点と制限
One of the main advantages of using 4-(N-cyano-C-methylsulfanylcarbonimidoyl)sulfanylbenzenesulfonamide in lab experiments is its unique structure, which makes it a promising candidate for drug development and other research areas. Additionally, 4-(N-cyano-C-methylsulfanylcarbonimidoyl)sulfanylbenzenesulfonamide has been shown to have a range of biological activities, making it a versatile compound for use in various experiments. However, one of the limitations of using 4-(N-cyano-C-methylsulfanylcarbonimidoyl)sulfanylbenzenesulfonamide in lab experiments is its potential toxicity, which can limit its use in certain applications.
将来の方向性
There are several future directions for research involving 4-(N-cyano-C-methylsulfanylcarbonimidoyl)sulfanylbenzenesulfonamide. One area of research is the development of new drugs based on the structure of 4-(N-cyano-C-methylsulfanylcarbonimidoyl)sulfanylbenzenesulfonamide. Additionally, further studies are needed to fully understand the mechanism of action of 4-(N-cyano-C-methylsulfanylcarbonimidoyl)sulfanylbenzenesulfonamide and its potential applications in various fields. Finally, studies are needed to determine the safety and toxicity of 4-(N-cyano-C-methylsulfanylcarbonimidoyl)sulfanylbenzenesulfonamide in humans, which will be essential for its use in drug development and other applications.
Conclusion:
In conclusion, 4-(N-cyano-C-methylsulfanylcarbonimidoyl)sulfanylbenzenesulfonamide is a promising compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of 4-(N-cyano-C-methylsulfanylcarbonimidoyl)sulfanylbenzenesulfonamide has been well-documented, and the compound has been extensively studied for its potential applications in drug development, as well as in other research areas. While there are limitations to using 4-(N-cyano-C-methylsulfanylcarbonimidoyl)sulfanylbenzenesulfonamide in lab experiments, its unique structure and range of biological activities make it a versatile compound for use in various experiments. Further research is needed to fully understand the potential applications of 4-(N-cyano-C-methylsulfanylcarbonimidoyl)sulfanylbenzenesulfonamide and to develop new drugs based on its structure.
合成法
The synthesis of 4-(N-cyano-C-methylsulfanylcarbonimidoyl)sulfanylbenzenesulfonamide involves the reaction of 4-aminobenzenesulfonamide with methyl isothiocyanate and cyanogen bromide. The resulting product is a white crystalline powder that can be purified using recrystallization techniques. The synthesis of 4-(N-cyano-C-methylsulfanylcarbonimidoyl)sulfanylbenzenesulfonamide has been well-documented in scientific literature, and the compound has been synthesized using various methods.
科学的研究の応用
4-(N-cyano-C-methylsulfanylcarbonimidoyl)sulfanylbenzenesulfonamide has been extensively studied for its potential applications in various fields. One of the most promising applications of 4-(N-cyano-C-methylsulfanylcarbonimidoyl)sulfanylbenzenesulfonamide is in drug development. 4-(N-cyano-C-methylsulfanylcarbonimidoyl)sulfanylbenzenesulfonamide has been shown to have antibacterial, antifungal, and antiviral properties, making it a potential candidate for the development of new drugs to combat infectious diseases. Additionally, 4-(N-cyano-C-methylsulfanylcarbonimidoyl)sulfanylbenzenesulfonamide has been shown to have anticancer properties, making it a potential candidate for the development of new cancer therapies.
特性
CAS番号 |
152382-12-2 |
|---|---|
製品名 |
4-(N-cyano-C-methylsulfanylcarbonimidoyl)sulfanylbenzenesulfonamide |
分子式 |
C9H9N3O2S3 |
分子量 |
287.4 g/mol |
IUPAC名 |
4-(N-cyano-C-methylsulfanylcarbonimidoyl)sulfanylbenzenesulfonamide |
InChI |
InChI=1S/C9H9N3O2S3/c1-15-9(12-6-10)16-7-2-4-8(5-3-7)17(11,13)14/h2-5H,1H3,(H2,11,13,14) |
InChIキー |
ADHGVZFHMDXNEX-UHFFFAOYSA-N |
SMILES |
CSC(=NC#N)SC1=CC=C(C=C1)S(=O)(=O)N |
正規SMILES |
CSC(=NC#N)SC1=CC=C(C=C1)S(=O)(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



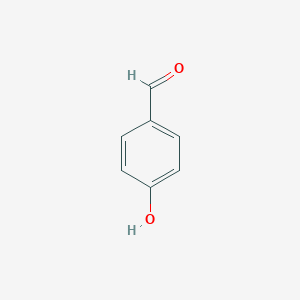

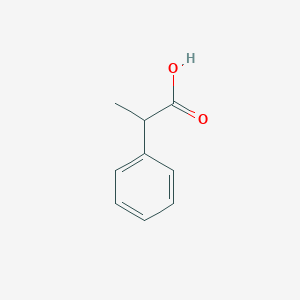

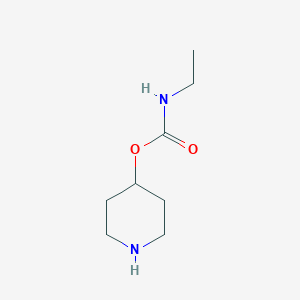
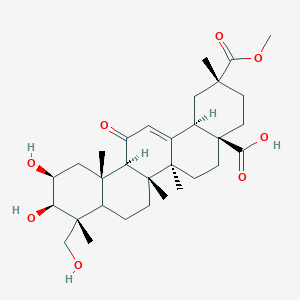


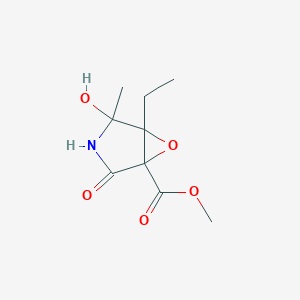
![N-(4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropionamide](/img/structure/B117269.png)
